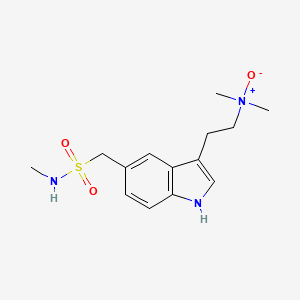
4-N-Desacetyl-5-N-acetyl Oseltamivir
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Desacetyl-5-N-acetyl Oseltamivir is a derivative of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B. This compound is often studied as an impurity or metabolite of Oseltamivir, providing insights into the drug’s metabolism and potential side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir involves multiple steps, starting from Oseltamivir. The process typically includes selective acetylation and deacetylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for Oseltamivir, with additional steps for the selective modification of functional groups. These methods often involve large-scale reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Desacetyl-5-N-acetyl Oseltamivir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-N-Desacetyl-5-N-acetyl Oseltamivir has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir is closely related to that of Oseltamivir. It inhibits the activity of the influenza virus neuraminidase enzyme, preventing the release of new viral particles from infected cells. This inhibition disrupts the viral replication cycle, reducing the spread of the virus within the host .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oseltamivir: The parent compound, widely used as an antiviral medication.
Oseltamivir Carboxylate: The active metabolite of Oseltamivir, responsible for its antiviral effects.
4-N-Desacetyl Oseltamivir: Another metabolite of Oseltamivir, differing by the absence of the acetyl group at the 5-N position
Uniqueness
4-N-Desacetyl-5-N-acetyl Oseltamivir is unique due to its specific structural modifications, which provide valuable insights into the metabolism and potential side effects of Oseltamivir. Its study helps in understanding the complete pharmacological profile of Oseltamivir and improving its therapeutic applications .
Propriétés
IUPAC Name |
ethyl 5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYYJZMDDOOQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)


![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)





